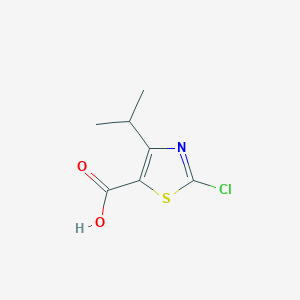![molecular formula C11H19Br B13177066 {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane is an organic compound that features a cyclopropyl group attached to a bromomethyl group, which is further connected to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cyclopropyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the cyclopropyl and cyclohexane rings .
Wissenschaftliche Forschungsanwendungen
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the cyclopropyl group can engage in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropylmethyl bromide
- Cyclohexylmethyl bromide
- Bromocyclopropane
Uniqueness
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H19Br |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopropyl]methylcyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2 |
InChI-Schlüssel |
XUGYPRNGYLIWKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



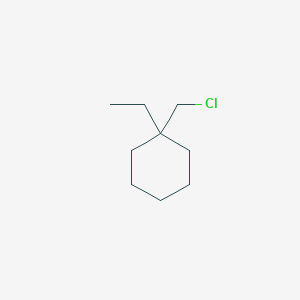
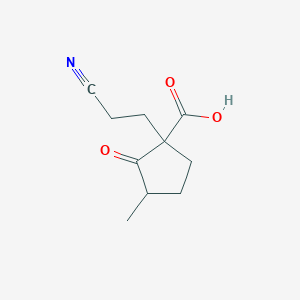
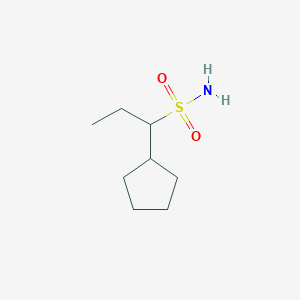
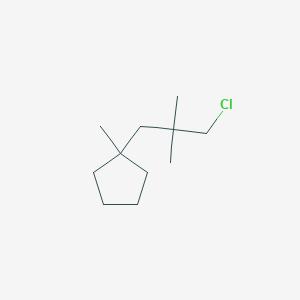
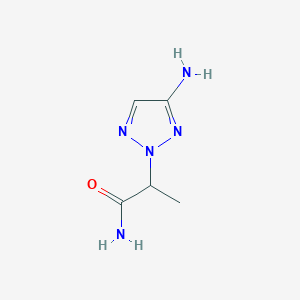


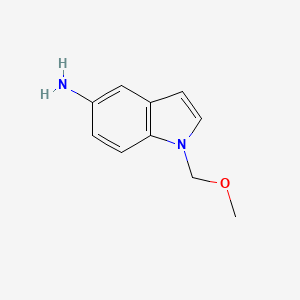
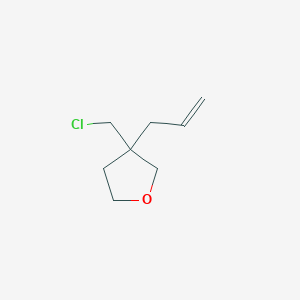

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
